molecular formula C4H12N2O B13510079 3-Amino-2-(aminomethyl)-1-propanol

3-Amino-2-(aminomethyl)-1-propanol

Cat. No.: B13510079
M. Wt: 104.15 g/mol
InChI Key: MNWCNYCFWHBOGH-UHFFFAOYSA-N
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Description

3-amino-2-(aminomethyl)propan-1-ol is an organic compound with the molecular formula C4H12N2O. It is a primary amine and a primary alcohol, making it a versatile molecule in various chemical reactions and applications. This compound is known for its use in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-amino-2-(aminomethyl)propan-1-ol can be synthesized through several methods. One common method involves the reaction of 3-chloro-2-(chloromethyl)propan-1-ol with ammonia or an amine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-chloro-2-(chloromethyl)propan-1-ol and ammonia or an amine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Temperature: The reaction is typically conducted at elevated temperatures, around 50-100°C.

    Solvent: Common solvents used include water or alcohols like methanol or ethanol.

Industrial Production Methods

In industrial settings, the production of 3-amino-2-(aminomethyl)propan-1-ol often involves continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-(aminomethyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino groups in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Amines, alcohols.

    Substitution: Substituted amines or alcohols.

Scientific Research Applications

3-amino-2-(aminomethyl)propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of various drugs, including those targeting central nervous system disorders.

    Industry: The compound is employed in the production of resins, coatings, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-amino-2-(aminomethyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes or receptors. This interaction can lead to changes in biochemical pathways, ultimately affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-propanol: A primary amine and alcohol with similar reactivity.

    2-amino-2-methyl-1-propanol: Another primary amine and alcohol with a different substitution pattern.

    3-dimethylamino-1-propanol: Contains a tertiary amine group, leading to different chemical properties.

Uniqueness

3-amino-2-(aminomethyl)propan-1-ol is unique due to its dual functionality as both a primary amine and a primary alcohol. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

3-amino-2-(aminomethyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O/c5-1-4(2-6)3-7/h4,7H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWCNYCFWHBOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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